1-Ethyl-1h-imidazole-4-carboxamide
Overview
Description
1-Ethyl-1h-imidazole-4-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1h-imidazole-4-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including arylhalides and aromatic heterocycles . Another method involves the Debus-Radziszewski synthesis, which uses formamide, ethylenediamine, and hydrogen over platinum on alumina at temperatures between 340 and 480°C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, temperature, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1h-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form imidazole derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.
Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various imidazole derivatives, while substitution reactions can produce a wide range of substituted imidazoles .
Scientific Research Applications
1-Ethyl-1h-imidazole-4-carboxamide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-1h-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as a positive regulator of T-cell coactivation by binding to dipeptidyl peptidase-4 (DPP4), which regulates lymphocyte-epithelial cell adhesion . This interaction enhances dendritic cell immunogenicity by affecting the expression of costimulatory molecules and the secretion of cytokines and chemokines .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain, playing a central role in biological catalysis.
Adenine: A purine base with an imidazole ring, essential in nucleic acids.
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): An intermediate in purine biosynthesis and a stimulator of AMP-dependent protein kinase activity.
Uniqueness: 1-Ethyl-1h-imidazole-4-carboxamide is unique due to its specific substitution pattern and functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
1-ethylimidazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-9-3-5(6(7)10)8-4-9/h3-4H,2H2,1H3,(H2,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOASOWXPVAAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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